BenchChemオンラインストアへようこそ!

2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide

Carbonic anhydrase inhibition Structure-activity relationship Sulfonamide pharmacophore

2-Methanesulfonyl-N-(4-sulfamoylphenyl)benzamide (CAS 887202-88-2; molecular formula C₁₄H₁₄N₂O₅S₂; MW 354.4 g/mol) is a synthetic small molecule belonging to the sulfamoyl benzamide class. Its core architecture—a benzamide linked to a 4-sulfamoylphenyl moiety—is a recognized pharmacophore for carbonic anhydrase (CA) inhibition, wherein the primary sulfonamide group coordinates the catalytic zinc ion.

Molecular Formula C14H14N2O5S2
Molecular Weight 354.4
CAS No. 887202-88-2
Cat. No. B2507047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide
CAS887202-88-2
Molecular FormulaC14H14N2O5S2
Molecular Weight354.4
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C14H14N2O5S2/c1-22(18,19)13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)23(15,20)21/h2-9H,1H3,(H,16,17)(H2,15,20,21)
InChIKeyYDKJMQOVDNGILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methanesulfonyl-N-(4-sulfamoylphenyl)benzamide (CAS 887202-88-2): Sulfamoyl Benzamide Scaffold with Ortho-Methanesulfonyl Differentiation


2-Methanesulfonyl-N-(4-sulfamoylphenyl)benzamide (CAS 887202-88-2; molecular formula C₁₄H₁₄N₂O₅S₂; MW 354.4 g/mol) is a synthetic small molecule belonging to the sulfamoyl benzamide class . Its core architecture—a benzamide linked to a 4-sulfamoylphenyl moiety—is a recognized pharmacophore for carbonic anhydrase (CA) inhibition, wherein the primary sulfonamide group coordinates the catalytic zinc ion [1]. The defining structural feature is the ortho-methanesulfonyl (-SO₂CH₃) substituent on the benzamide ring, which differentiates it from unsubstituted, ortho-methyl, or ortho-halo analogs by introducing both hydrogen-bond acceptor capacity and increased steric bulk at a position known to influence isoform selectivity in related series [1][2]. The compound is currently offered as a research-grade chemical by multiple suppliers (e.g., A2B Chem, Cat# BG00425) and is cited in patent families covering phenylsulfamoyl benzamides as bradykinin B₁ receptor antagonists [3].

Why In-Class Substitution Is Not Straightforward: Ortho-Methanesulfonyl Differentiation Matters for 2-Methanesulfonyl-N-(4-sulfamoylphenyl)benzamide Selection


Sulfamoyl benzamide derivatives cannot be treated as freely interchangeable procurement items. Within the benzamide-4-sulfonamide class, even subtle modifications at the ortho position of the benzamide ring produce marked shifts in carbonic anhydrase isoform selectivity profiles. For instance, the benchmark publication by Abdoli et al. (2018) demonstrated that 4-sulfamoyl benzamides bearing different amine substituents exhibit K_I values spanning from sub-nanomolar to over 300 nM across hCA I, II, VII, and IX [1]. The ortho-methanesulfonyl group present on CAS 887202-88-2 is structurally distinct from the simple -H (parent), -CH₃ (CAS 315672-55-0), or -Cl substituents used in most published analogs. This group contributes both a strong electron-withdrawing effect (σₚ ≈ 0.72 for -SO₂CH₃) and additional hydrogen-bond acceptor capacity, which SAR studies on related scaffolds indicate can modulate both potency and isoform selectivity by up to several orders of magnitude [1][2]. Furthermore, the compound falls within the Markush structures of bradykinin B₁ antagonist patents, where specific R₁ substituents on the benzamide ring are claimed to govern receptor binding affinity [3]. Substituting a different ortho-substituted analog without confirmatory comparative data therefore introduces significant uncertainty in both target engagement and selectivity outcomes.

Quantitative Differentiation Evidence: 2-Methanesulfonyl-N-(4-sulfamoylphenyl)benzamide vs. Closest Analogs


Ortho-Methanesulfonyl vs. Ortho-Hydrogen: Structural Differentiation from the Parent N-(4-Sulfamoylphenyl)benzamide

The target compound differs from the parent N-(4-sulfamoylphenyl)benzamide (no PubChem CID available; CHEMBL23559) by the presence of an ortho-methanesulfonyl substituent. The parent compound has a measured K_I of 3,300 nM against human carbonic anhydrase I (hCA I) via spectrophotometric assay monitoring 4-nitrophenyl acetate hydrolysis at 400 nm [1]. While no direct K_I measurement exists for CAS 887202-88-2, the benzamide-4-sulfonamide SAR established by Abdoli et al. (2018) demonstrates that substituent identity on the benzamide ring modulates hCA I K_I values across a >60-fold range (5.3–334 nM) within a closely related series, and hCA II/VII/IX K_I values from sub-nanomolar to low nanomolar [2]. The electron-withdrawing methanesulfonyl group is anticipated to influence zinc-coordination geometry and active-site hydrogen-bond networks differently than the parent -H substituent, though quantitative confirmation requires empirical measurement.

Carbonic anhydrase inhibition Structure-activity relationship Sulfonamide pharmacophore

Ortho-Methanesulfonyl vs. Ortho-Methyl: Physicochemical and Predicted Pharmacokinetic Differentiation from CAS 315672-55-0

The closest commercially cataloged analog to CAS 887202-88-2 is 2-methyl-N-(4-sulfamoylphenyl)benzamide (CAS 315672-55-0; C₁₄H₁₄N₂O₃S; MW 290.34), which bears an ortho-methyl (-CH₃) group instead of an ortho-methanesulfonyl (-SO₂CH₃) group . The target compound has a higher molecular weight (354.4 vs. 290.34 g/mol, Δ = +64.06), two additional oxygen atoms, and a substantially larger topological polar surface area (TPSA). The methanesulfonyl group increases calculated logP relative to the methyl analog while simultaneously introducing two hydrogen-bond acceptor sites (S=O), creating a differentiated pharmacokinetic profile: higher polarity may reduce passive membrane permeability but enhance aqueous solubility, potentially favoring intraocular or topical formulation routes relevant to CA inhibitor applications [1]. No experimental logP, solubility, or permeability data are available for either compound in the primary literature.

Physicochemical profiling Ligand efficiency Drug-likeness

Sulfamoyl Benzamide Class-Level Carbonic Anhydrase Inhibition Potency vs. Clinical Reference Acetazolamide

While CAS 887202-88-2 has not been individually profiled, the benzamide-4-sulfonamide class to which it belongs has been extensively characterized against multiple human CA isoforms. In the definitive 2018 study by Abdoli et al., a series of 4-sulfamoyl benzamides inhibited hCA II with K_I values of 0.5–9.9 nM, hCA VII with K_I of 4.3–95 nM, and hCA IX with K_I of 4.5–87 nM—all substantially more potent than the clinical reference acetazolamide (AAZ), which exhibits K_I values of 12 nM (hCA II), 2.5 nM (hCA VII), and 25 nM (hCA IX) under comparable stopped-flow CO₂ hydration assay conditions [1]. The tumor-associated isoform hCA IX was inhibited by several benzamide-4-sulfonamides in the sub-nanomolar range, whereas hCA I was less sensitive (K_I 5.3–334 nM), indicating inherent isoform selectivity within the scaffold [1]. The ortho-methanesulfonyl group on CAS 887202-88-2 is positioned to further modulate this selectivity profile, as ortho substituents influence the dihedral angle between the benzamide ring and the sulfamoylphenyl moiety, altering fit within the CA active site [2].

Carbonic anhydrase Isoform selectivity Glaucoma

Sulfamoyl Benzamide Class h-NTPDase Inhibitory Activity: A Differentiated Secondary Target Profile

Sulfamoyl benzamides have been independently validated as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). In the 2023 study by Zaigham et al., a panel of sulfamoyl-benzamide and sulfonamide-carboxamide derivatives was screened against h-NTPDase1, -2, -3, and -8 isoforms [1]. The most potent compound, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i), inhibited h-NTPDase1 with IC₅₀ = 2.88 ± 0.13 μM and h-NTPDase3 with IC₅₀ = 0.72 ± 0.11 μM [1]. Notably, structural modifications to the benzamide/sulfonamide scaffold produced isoform-selective inhibition: h-NTPDase2 was inhibited by compounds 3f, 3j, and 4d at sub-micromolar concentrations, while h-NTPDase8 was selectively blocked by 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) with IC₅₀ = 0.28 ± 0.07 μM [1]. CAS 887202-88-2, with its ortho-methanesulfonyl substitution, represents a structurally distinct member of this inhibitor class not represented in the published screening set. This secondary target space—relevant to thrombosis, diabetes, and inflammation—is not addressed by classical CA inhibitors such as acetazolamide, providing a potential differentiating application dimension [1].

Ectonucleotidase inhibition h-NTPDase Thrombosis

Bradykinin B₁ Receptor Antagonist Patent Coverage: Scaffold Recognition for Inflammatory Pain Programs

The phenylsulfamoyl benzamide scaffold encompassing CAS 887202-88-2 is claimed in multiple patent families as bradykinin B₁ receptor antagonists. US Patent US8481527B2 (Richter Gedeon Nyrt.) explicitly covers phenylsulfamoyl benzamide derivatives of formula (I) wherein R₁–R₅ substituents on the benzamide ring are varied [1]. The corresponding Hungarian priority filing HUP0600809A2 describes these compounds as orally active, non-peptide B₁ antagonists with potential utility in chronic inflammatory pain [2]. While specific binding or functional data for CAS 887202-88-2 are not disclosed in the accessible patent text, the compound falls within the claimed Markush space. This provides a defined intellectual property context not shared by simpler analogs such as 2-methyl-N-(4-sulfamoylphenyl)benzamide (CAS 315672-55-0), which falls outside the key substitution patterns emphasized in the bradykinin patent families.

Bradykinin B₁ receptor Inflammatory pain GPCR antagonist

AHAS Inhibitor Virtual Screening Hit: Herbicidal Activity Class Evidence Supporting Agrochemical Screening Utility

The substituted-N-[4-(substituted-phenylsulfamoyl)phenyl]benzamide scaffold was identified through virtual screening of 296 compounds against the crystal structure of the acetohydroxyacid synthase (AHAS)/sulfonylurea complex [1]. In the published study by Wang et al. (2006), synthesized compounds from this series displayed herbicidal activity against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli) in preliminary bioassays, with concomitant AHAS enzyme inhibition [1]. CAS 887202-88-2 is a direct structural analog within this virtual screening series, bearing the signature N-[4-(phenylsulfamoyl)phenyl]benzamide connectivity. The ortho-methanesulfonyl group differentiates it from the specific congeners synthesized and tested by Wang et al., but the scaffold-level precedent for AHAS inhibition provides rationale for its evaluation as an herbicide lead or safener candidate [1][2]. This agrochemical dimension is not addressed by CA-focused sulfonamide analogs such as acetazolamide.

AHAS inhibition Herbicidal activity Virtual screening

Procurement-Relevant Application Scenarios for 2-Methanesulfonyl-N-(4-sulfamoylphenyl)benzamide (CAS 887202-88-2)


Carbonic Anhydrase Isoform Selectivity Profiling: Ortho-Substituted SAR Expansion

For laboratories systematically exploring the structure-activity relationships of benzamide-4-sulfonamide carbonic anhydrase inhibitors, CAS 887202-88-2 fills a specific substitution gap: it is the only commercially cataloged ortho-methanesulfonyl variant within this scaffold . The established benzamide-4-sulfonamide series by Abdoli et al. (2018) demonstrated that hCA II, VII, and IX are inhibited in the low nanomolar to sub-nanomolar range, and that isoform selectivity is tunable via structural modification [1]. Profiling CAS 887202-88-2 against a panel of hCA isoforms (I, II, IV, VII, IX, XII) would reveal whether the electron-withdrawing, hydrogen-bond-accepting methanesulfonyl group enhances selectivity for tumor-associated isoforms (hCA IX/XII) or mitochondrial isoforms (hCA VA/VB) relative to the published alkyl- and halo-substituted analogs [1][2].

Dual-Target CA/h-NTPDase Inhibitor Screening Cascade

The sulfamoyl benzamide scaffold is one of the few chemotypes independently validated against both carbonic anhydrase isoforms [1] and human NTPDases [3]. CAS 887202-88-2, with its dual sulfonamide functionality (primary sulfamoyl for zinc coordination; methanesulfonyl for additional protein contacts), is structurally suited for evaluation in a dual-target screening cascade. The h-NTPDase assay protocol established by Zaigham et al. (2023) using recombinant h-NTPDase1, -2, -3, and -8 with malachite green phosphate detection provides a directly applicable screening framework [3]. Positive hits could be advanced for thrombosis, diabetes, or inflammation models where concurrent CA and NTPDase modulation may offer synergistic benefit.

Agrochemical Lead Generation: AHAS-Targeted Herbicide or Safener Development

The substituted-N-[4-(phenylsulfamoyl)phenyl]benzamide scaffold emerged from virtual screening against the AHAS/sulfonylurea crystal structure and demonstrated herbicidal activity in preliminary whole-plant bioassays [4]. CAS 887202-88-2, as an ortho-methanesulfonyl congener, can be evaluated using the published AHAS enzyme inhibition protocol and herbicidal activity assays on monocot (barnyard grass) and dicot (rape) weed species [4]. Additionally, the acylsulfamoylbenzamide patent literature from Bayer CropScience describes related scaffolds functioning as herbicide safeners, wherein the sulfamoyl benzamide protects crop plants from herbicide injury [5]. This dual potential—as either a direct herbicide lead or a safener candidate—provides multiple entry points for agrochemical discovery programs.

Bradykinin B₁ Receptor Antagonist Medicinal Chemistry Starting Point

For drug discovery programs targeting the bradykinin B₁ receptor in chronic inflammatory pain, CAS 887202-88-2 provides a patent-precedented phenylsulfamoyl benzamide scaffold [6][7]. The compound can serve as a synthetic starting point for parallel library synthesis, wherein the ortho-methanesulfonyl group is retained or diversified, and the sulfamoylphenyl and benzamide portions are systematically varied according to the Markush definitions in US8481527B2 [6]. Procurement at the gram scale enables medicinal chemistry exploration of this scaffold without the synthetic burden of de novo route development.

Quote Request

Request a Quote for 2-methanesulfonyl-N-(4-sulfamoylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.